3-Amino-5-nitrophenylboronic acid
Overview
Description
3-Amino-5-nitrophenylboronic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups or structural motifs. For instance, the first paper describes a molecule with amino and nitro substituents on a biphenyl structure, which shares some similarity with the target compound in terms of the presence of amino and nitro groups . The second paper discusses a molecule that includes a nitrophenyl substituent, which is also a feature of 3-amino-5-nitrophenylboronic acid . The third paper, while not directly related to the boronic acid , does involve the synthesis of compounds with nitro and amino functionalities . These papers suggest a broader context in which the synthesis and structural analysis of compounds with amino and nitro groups are of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to 3-amino-5-nitrophenylboronic acid involves multi-step processes and the careful selection of reagents and conditions to introduce the desired functional groups. For example, the synthesis of the compound in the first paper required the introduction of methyl, cyano, amino, and nitro groups onto a biphenyl structure . The third paper outlines a two-step synthesis process for a series of compounds, starting with the preparation of a dichloride intermediate followed by a reaction with tris(hydroxymethyl)nitromethane . These methods could potentially be adapted for the synthesis of 3-amino-5-nitrophenylboronic acid by choosing appropriate starting materials and reagents to introduce the boronic acid group.
Molecular Structure Analysis
The molecular structure of compounds with functionalities similar to 3-amino-5-nitrophenylboronic acid has been determined using X-ray diffraction techniques. The first paper reports that the methyl, cyano, and amino groups are nearly coplanar with the connected benzene ring, while the nitro group causes a twist due to its larger volume . The second paper discusses the molecular and crystal structures of a complex molecule with a nitrophenyl substituent, highlighting the synperiplanar arrangement relative to a hydrogen atom on the heterocycle . These findings provide insights into how the nitro and amino groups might influence the overall geometry and crystal packing of 3-amino-5-nitrophenylboronic acid.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-amino-5-nitrophenylboronic acid, but they do offer examples of chemical reactions involving nitro and amino groups. The presence of these groups can lead to various chemical behaviors, such as the formation of hydrogen bonds in crystals, as seen in the first paper . The reactivity of the boronic acid group, which is not discussed in the papers, is typically characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, suggesting potential reactivity patterns for 3-amino-5-nitrophenylboronic acid in the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-amino-5-nitrophenylboronic acid are not directly reported, the papers provide some context for the properties of structurally related compounds. For instance, the crystal structure analysis in the first paper suggests that the presence of amino and nitro groups can influence the hydrogen bonding and, consequently, the melting points and solubility of such compounds . The second paper provides unit-cell parameters and density, which are important for understanding the crystal packing and stability of the compound . These properties are crucial for the practical application and handling of these materials in a laboratory or industrial setting.
Scientific Research Applications
Catalysis in Peptide Synthesis
3-Amino-5-nitrophenylboronic acid and related arylboronic acids have been found to catalyze the direct amidation of amino acid derivatives, aiding in the synthesis of dipeptides. This reaction is notably slow relative to simple amine-carboxylic acid combinations but generally avoids racemization, crucial for preserving the biological activity of peptides (Liu et al., 2013).
Food Industry Application
In the context of food science, boronic acids like 3-Amino-5-nitrophenylboronic acid have been studied for the specific reduction of fructose in food matrices such as fruit juice. This application is based on the ability of boronic acids to form esters with diol structures, which has been shown to be effective in selectively binding fructose at higher pH values (Pietsch & Richter, 2016).
Enantioselective Synthesis
The compound also plays a role in the enantioselective conjugate addition of arylboronic acids to β-nitroacrylates. This process is used to produce optically active α-aryl β-nitropropionates, which are key building blocks for preparing chiral β2-amino acids, demonstrating its utility in synthesizing complex organic molecules with specific stereochemistry (Jian et al., 2018).
Affinity Chromatography
In biochemical research, variants of phenylboronic acids, such as 3-nitro-4-(6-aminohexylamido)phenylboronic acid, are synthesized and utilized in affinity chromatography. They are used to bind and selectively retard glycoproteins like alpha-glucosidase from yeast, highlighting their utility in protein purification and analysis (Myöhänen et al., 1981).
Drug Delivery Systems
3-Amino-5-nitrophenylboronic acid derivatives, such as 3-carboxy-5-nitrophenylboronic acid, have been investigated for their potential in creating pH-sensitive drug delivery systems. These compounds can form cross-linked micelles that respond to acidic conditions by releasing drug molecules, making them promising candidates for targeted cancer therapy (Zhao et al., 2014).
Safety And Hazards
While specific safety and hazard information for 3-Amino-5-nitrophenylboronic acid is not available in the resources, general precautions for handling boronic acids should be followed. These include avoiding breathing in dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye/face protection .
properties
IUPAC Name |
(3-amino-5-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVJZQJSYAKUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372256 | |
Record name | 3-Amino-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-nitrophenylboronic acid | |
CAS RN |
89466-05-7 | |
Record name | 3-Amino-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-nitrobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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